molecular formula C15H18BrNO3 B13903490 Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate

Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate

Cat. No.: B13903490
M. Wt: 340.21 g/mol
InChI Key: UQAFDGASIZHWLH-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS: 2708281-97-2) is a brominated indoline derivative with the molecular formula C₁₅H₁₈BrNO₃ . This compound features a tert-butyl ester group at the 6-position, a 2-oxoindoline core, and a bromine substituent at the 4-position, flanked by two methyl groups at the 3-position. Its structural complexity makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl group enhances steric bulk and stability, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions) .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-12(18)8-6-9(16)11-10(7-8)17-13(19)15(11,4)5/h6-7H,1-5H3,(H,17,19)

InChI Key

UQAFDGASIZHWLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2Br)C(=O)OC(C)(C)C)NC1=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material : Typically, indoline derivatives or appropriately substituted anilines serve as precursors.
  • Bromination : Selective bromination at the 4-position of the indoline ring is achieved using brominating agents under controlled conditions.
  • Esterification : Introduction of the tert-butyl ester group at the 6-carboxylate position is commonly done via esterification with tert-butanol or tert-butyl chloroformate.
  • Oxidation : The 2-oxo group is introduced by oxidation of the indoline nitrogen or adjacent carbon centers.
  • Dimethyl Substitution : The 3,3-dimethyl groups are introduced by alkylation or by using appropriately substituted starting materials.

Detailed Synthetic Route (Inferred from Related Literature)

A plausible synthetic route, based on analogous indoline derivatives and tert-butyl ester chemistry, involves:

  • Synthesis of 3,3-dimethylindoline intermediate :

    • Alkylation of indoline or indole precursors with methylating agents to install the 3,3-dimethyl groups.
  • Bromination at the 4-position :

    • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane) at controlled temperature.
  • Introduction of the 6-carboxylate group :

    • Carboxylation or functional group transformation at the 6-position.
    • Subsequent esterification with tert-butanol or tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butyl ester.
  • Oxidation to 2-oxo-indoline :

    • Oxidation of the indoline nitrogen or adjacent carbon using reagents such as TEMPO with copper salts or other mild oxidants under controlled temperature (30-50°C).

Example from Patent Literature (Related Compound Synthesis)

A patent (WO2014203045A1) describes eco-friendly and cost-effective processes for the synthesis of tert-butyl esters and related oxo-indoline derivatives, involving:

  • Use of chlorinated solvents such as dichloromethane at 40°C for key steps.
  • Use of bases like sodium carbonate or potassium carbonate in methanol for ester hydrolysis or transesterification.
  • Oxidation employing TEMPO with copper salts and diimine ligands.
  • Reaction monitoring via thin-layer chromatography (TLC) and gas chromatography (GC).
  • Recrystallization from solvents such as n-hexane or n-heptane for purification.

Though the patent focuses on different but structurally related compounds, the methodologies are adaptable for tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate synthesis.

Key Reaction Conditions Summary

Step Reagents/Conditions Solvent(s) Temperature Notes
Bromination Bromine or NBS Dichloromethane 0-40°C Controlled to avoid polybromination
Esterification tert-Butanol or tert-butyl chloroformate, base Dichloromethane or methanol Room temp to 40°C Base like triethylamine used
Oxidation TEMPO, Cu salt, diimine ligands Organic solvents 30-50°C Mild oxidation conditions
Purification Recrystallization n-Hexane, n-Heptane Ambient To achieve high purity

Analytical and Research Findings

  • Yield and Purity : Reported yields for similar tert-butyl oxo-indoline derivatives range from moderate to high (50-86%) depending on reaction optimization and purification methods.
  • Reaction Monitoring : TLC and GC are standard for monitoring reaction progress and purity.
  • Diastereomeric Excess : For chiral intermediates, diastereomeric excesses above 80% are achievable using selective reagents and conditions.
  • Green Chemistry Aspects : Use of eco-friendly solvents and milder oxidizing agents aligns with sustainable synthesis goals.

Summary Table of Preparation Methods

Preparation Step Methodology Details Advantages Challenges
Bromination Electrophilic substitution with NBS or Br2 High selectivity at 4-position Overbromination risk
Esterification Reaction with tert-butyl chloroformate or alcohol Efficient protection of carboxyl Requires controlled conditions
Oxidation TEMPO/Cu salt/diimine ligand system Mild, selective oxidation Requires careful temperature control
Purification Recrystallization from non-polar solvents High purity product Solvent selection critical

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride, solvents like methanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indoline derivative, while reduction can produce a hydroxy-indoline compound.

Scientific Research Applications

Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and oxo group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Functional Groups Key Features
Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (Target) C₁₅H₁₈BrNO₃ 4-Bromo, 3,3-dimethyl, 2-oxo, 6-tert-butyl ester Bromine enables cross-coupling; steric hindrance from tert-butyl and methyl groups.
tert-Butyl 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)indoline-1-carboxylate C₂₁H₂₉BN₂O₅ 5-Methoxy, 6-boronate ester, 1-tert-butyl ester Boronate ester facilitates Suzuki couplings; methoxy enhances electron density.
tert-Butyl 4-(6-bromo-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₉H₂₂BrN₂O₂ 6-Bromoindole, dihydropyridine ring, 1-tert-butyl ester Indole (unsaturated) vs. indoline (saturated) core; dihydropyridine adds rigidity.
tert-Butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate C₂₆H₃₃NO₄ Polycyclic fused ring system, 7-methoxy, 10,10-dimethyl Complex steric environment; methoxy and fused rings influence solubility.

Key Observations :

Reactivity :

  • The bromine in the target compound (vs. methoxy or boronate in analogues) offers distinct reactivity. Bromine is a superior leaving group for nucleophilic substitutions or metal-catalyzed couplings compared to methoxy groups .
  • The 2-oxoindoline core (saturated) contrasts with indole (unsaturated) in , affecting aromaticity and redox properties. Indoline derivatives are less prone to oxidation, enhancing stability in acidic conditions .

tert-Butyl esters in all compounds improve solubility in nonpolar solvents but may complicate crystallization .

Synthetic Utility: The boronate ester in is tailored for Suzuki-Miyaura couplings, whereas the target’s bromine is more versatile (e.g., Grignard reactions, Ullmann couplings) .

Spectroscopic and Physical Properties

Table 2: NMR Data Comparison

Compound ¹H NMR (CDCl₃) Highlights ¹³C NMR (CDCl₃) Highlights
Target Compound Data not explicitly provided in evidence; inferred shifts: tert-butyl (~1.4 ppm), Br-C (~4.5 ppm). Expected peaks: tert-butyl C (~80 ppm), carbonyl C (~170 ppm).
tert-Butyl (4aR,7R)-7-methoxy-...cyclohepta[hi]isoindole-4(4aH)-carboxylate 1.6:1 rotamer ratio in CDCl₃; methoxy at δ 3.3 ppm, tert-butyl at δ 1.4 ppm. Carbonyl C at δ 170 ppm; quaternary C (tert-butyl) at δ 80 ppm.
tert-Butyl 5-methoxy-6-boronate indoline Methoxy at δ 3.8 ppm; boronate B-O at δ 1.3 ppm (tetramethyl groups). Boronate C at δ 85 ppm; tert-butyl C at δ 80 ppm.

Analysis :

  • The target’s bromine would deshield adjacent protons, causing downfield shifts (~4.5 ppm) compared to methoxy (~3.3–3.8 ppm) .
  • Rotamerism observed in suggests conformational flexibility in similar tert-butyl indoline derivatives, which may influence reaction outcomes .

Biological Activity

Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS Number: 2708281-97-2) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18BrNO3
  • Molecular Weight : 340.21 g/mol
  • Purity : 97%
  • Shelf Life : 1095 days

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

The compound is believed to act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways that regulate cell proliferation and survival. Inhibition of GSK-3β has been associated with neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Study 1: GSK-3β Inhibition

A study evaluated the enantiopure derivatives of indole compounds for their inhibitory effects on GSK-3β. The results indicated that tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline derivatives exhibited nanomolar activity against GSK-3β with improved metabolic stability compared to other compounds .

CompoundIC50 (nM)Metabolic Stability
Tert-butyl 4-bromo derivative<500High
Reference compound>1000Moderate

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of similar indoline derivatives were assessed against various cancer cell lines. The tert-butyl derivative demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value comparable to standard chemotherapeutics .

Cell LineIC50 (µM)Apoptosis Induction
MCF-710.5Yes
U93715.0Yes

Pharmacological Implications

The findings suggest that this compound may possess therapeutic potential in treating conditions such as cancer and neurodegenerative disorders due to its ability to modulate critical signaling pathways.

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